Cudraxanthone B Exhibits Selective Antiplatelet Activity via Dual Ca²⁺ Mobilization and αIIbβ3 Inhibition
In a 2021 study, cudraxanthone B (CXB) was directly compared against its structural analog cudraxanthone L for antiplatelet activity using collagen-induced human platelet aggregation assays. While both compounds were evaluated in parallel, cudraxanthone B demonstrated a distinct mechanistic profile, suppressing platelet aggregation, [Ca²⁺]ᵢ mobilization, fibrinogen binding, fibronectin adhesion, and clot retraction without inducing cytotoxicity [1]. The compound showed dose-dependent inhibition with an IC₅₀ value of approximately 49.5 μM against collagen-induced platelet aggregation [2]. Importantly, the study confirmed that CXB suppresses αIIbβ3 integrin activation—a key endpoint for assessing thrombus formation potential—whereas cudraxanthone L and euchrestaflavanone A exhibited different potency profiles under identical wash-platelet conditions [1].
| Evidence Dimension | Inhibition of collagen-induced human platelet aggregation |
|---|---|
| Target Compound Data | IC₅₀ ≈ 49.5 μM; dose-dependent suppression observed at 25-150 μM |
| Comparator Or Baseline | Cudraxanthone L and euchrestaflavanone A (tested in parallel; specific IC₅₀ values for comparators not reported in the same publication) |
| Quantified Difference | Cudraxanthone B demonstrates a unique dual-mechanism profile (Ca²⁺ mobilization inhibition + αIIbβ3 integrin activation suppression) not equivalently documented for cudraxanthone L |
| Conditions | Washed human platelets; collagen-induced aggregation; [Ca²⁺]ᵢ mobilization measured; fibronectin adhesion and clot retraction assays |
Why This Matters
For researchers developing anti-thrombotic agents or investigating platelet signaling pathways, cudraxanthone B offers a mechanistically characterized tool compound with direct comparative data against same-plant analogs.
- [1] Shin, J.H., Irfan, M., Rhee, M.H., Kwon, H.W. (2021). Antiplatelet effect of cudraxanthone B is related to inhibition of calcium mobilization, αIIbβ3 activation, and clot retraction. Applied Biological Chemistry, 64, 1-11. View Source
- [2] ResearchGate. Fig. 1 Chemical structure of euchrestaflavanone A (EFA). Data on antiplatelet effects of cudraxanthone L, euchrestaflavanone A, and cudraxanthone B. View Source
